N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
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Description
N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22F2N2O and its molecular weight is 320.384. The purity is usually 95%.
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Scientific Research Applications
Receptor Antagonism and Therapeutic Potential
Androgen Receptor Antagonist Activities : A study by Kinoyama et al. (2005) explored N-arylpiperazine-1-carboxamide derivatives, noting potent androgen receptor (AR) antagonist activities. These compounds, including trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735), demonstrated significant antiandrogenic activity, suggesting potential applications in prostate cancer treatment (Kinoyama et al., 2005).
Synthesis Methodologies and Chemical Properties
Transamidation Reactions : Fiore and Maas (2019) described the preparation and reactions of N-Trifluoromethylsulfonyl-propiolamides, showcasing methods for the synthesis of secondary acetylenic carboxanilides from terminal alkynes. These compounds were highlighted for their stability and reactivity, providing insights into versatile synthetic approaches that could be applicable to the synthesis and modification of compounds like N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide (Fiore & Maas, 2019).
Structural and Conformational Studies
Conformational Analysis : Shlykov et al. (2017) conducted a study on N-trifluoroacetylpiperidine and related N-piperidine amides, investigating the orbital interactions between electron lone pairs and carbonyl groups. Their work on the molecular structure and conformations provides valuable insights into the structural characteristics that could influence the activity and stability of this compound (Shlykov et al., 2017).
Properties
IUPAC Name |
N-[1-(2,5-difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O/c1-3-9-22-10-7-13(8-11-22)18(23)21-17(4-2)15-12-14(19)5-6-16(15)20/h1,5-6,12-13,17H,4,7-11H2,2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHQSUBBLUEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)NC(=O)C2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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